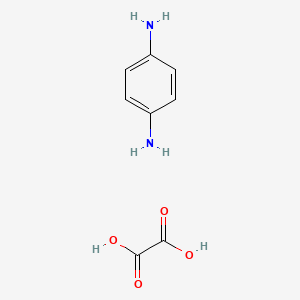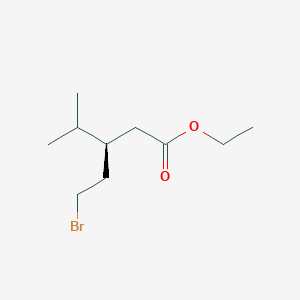
Propyl 3,5-dichlorophenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 3,5-dichlorophenylcarbamate is a chemical compound with the molecular formula C10H11Cl2NO2. It is known for its applications in various scientific fields, particularly in the separation of enantiomers in high-performance liquid chromatography (HPLC). This compound is characterized by the presence of a propyl group attached to a 3,5-dichlorophenylcarbamate moiety, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of propyl 3,5-dichlorophenylcarbamate typically involves the reaction of 3,5-dichlorophenyl isocyanate with propanol. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The reaction can be represented as follows:
3,5-dichlorophenyl isocyanate+propanol→propyl 3,5-dichlorophenylcarbamate
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Propyl 3,5-dichlorophenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into other functional groups.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenylcarbamates.
Scientific Research Applications
Propyl 3,5-dichlorophenylcarbamate has several applications in scientific research:
Chemistry: It is used as a chiral stationary phase in HPLC for the separation of enantiomers, which is crucial in the analysis of chiral compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of propyl 3,5-dichlorophenylcarbamate involves its interaction with specific molecular targets. In the context of its use as a chiral stationary phase, the compound interacts with enantiomers through hydrogen bonding, π-π interactions, and hydrophobic interactions. These interactions facilitate the separation of enantiomers based on their differential binding affinities.
Comparison with Similar Compounds
Propyl 3,5-dichlorophenylcarbamate can be compared with other similar compounds such as:
- Propyl 2,5-dichlorophenylcarbamate
- Propyl 2,6-dichlorophenylcarbamate
- Propyl 3,4-dichlorophenylcarbamate
Uniqueness: The unique feature of this compound lies in its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and enhances its effectiveness as a chiral stationary phase in HPLC.
Properties
CAS No. |
25138-13-0 |
|---|---|
Molecular Formula |
C10H11Cl2NO2 |
Molecular Weight |
248.10 g/mol |
IUPAC Name |
propyl N-(3,5-dichlorophenyl)carbamate |
InChI |
InChI=1S/C10H11Cl2NO2/c1-2-3-15-10(14)13-9-5-7(11)4-8(12)6-9/h4-6H,2-3H2,1H3,(H,13,14) |
InChI Key |
RGKOVFGYYDGIKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)NC1=CC(=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11947649.png)





![1-[4-(Methylsulfanyl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11947686.png)





